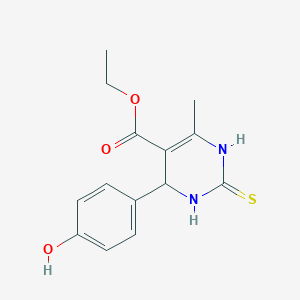

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of ethyl acetoacetate, thiourea, and 4-hydroxybenzaldehyde. This compound features a 4-hydroxyphenyl substituent at position 4 and a thioxo (C=S) group at position 2 of the tetrahydropyrimidine ring. The thioxo group increases lipophilicity compared to its oxo (C=O) analogs, influencing pharmacokinetic properties such as membrane permeability . DHPM derivatives are renowned for diverse pharmacological activities, including antimicrobial, antioxidant, and antitumor effects, making this compound a candidate for further therapeutic exploration.

Properties

IUPAC Name |

ethyl 4-(4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-4-6-10(17)7-5-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBMEQNAHBING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of 4-hydroxybenzaldehyde. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones under specific conditions.

Reduction: The thioxo group can be reduced to a thiol group using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is , with a molecular weight of approximately 292.36 g/mol. The compound features a tetrahydropyrimidine ring structure with thioxo and carboxylate functional groups, which contribute to its biological activity.

Pharmacological Applications

-

Anticancer Activity :

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. Notably, it has shown promise in inhibiting tubulin polymerization, which is critical for cancer cell division .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could serve as a lead compound for developing new antibiotics .

Toxicological Considerations

While the pharmacological applications are promising, it is crucial to assess the toxicity profile of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Preliminary studies suggest moderate toxicity at higher concentrations; therefore, further investigations are warranted to establish safe dosage levels for therapeutic use.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thioxo group can form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

The structural and functional variations among DHPM derivatives significantly impact their physicochemical properties and bioactivity. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-hydroxyphenyl group (-OH) increases solubility via H-bonding, whereas chloro (-Cl) and nitro (-NO₂) substituents enhance lipophilicity and antitumor activity, respectively.

- Substituent Position : Para-substituted derivatives (e.g., 4-hydroxyphenyl) exhibit symmetrical H-bonding networks, improving crystal stability, while ortho-substituents (e.g., 2-hydroxyphenyl) introduce steric hindrance, altering binding interactions .

- Thioxo vs. Oxo : Thioxo derivatives generally exhibit higher lipophilicity than oxo analogs, impacting membrane permeability. For example, ethyl 4-(2-hydroxyphenyl)-2-thioxo-... showed stronger BSA binding than its oxo counterpart in solvent-dependent studies .

Biological Activity

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound belonging to the class of dihydropyrimidines (DHPMs), has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction known as the Biginelli reaction. This method combines ethyl acetoacetate, 4-hydroxybenzaldehyde, and thiourea in the presence of an acid catalyst (usually HCl) under reflux conditions. The reaction yields the desired tetrahydropyrimidine derivative with good purity and yield. The general reaction can be summarized as follows:

Antitumor Activity

Studies have highlighted the antitumor properties of this compound. It acts as a specific inhibitor of the mitotic kinesin Eg5, which is crucial for proper cell division. By inhibiting Eg5, the compound disrupts mitosis in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism positions it as a promising candidate for developing novel anticancer therapies .

Antibacterial and Antiviral Properties

The compound demonstrates antibacterial and antiviral activities as well. Research indicates that it can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . Additionally, its antiviral effects have been noted against specific viral pathogens, making it a potential therapeutic agent in infectious diseases .

Anti-inflammatory Effects

Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits anti-inflammatory properties as well. It has been shown to reduce inflammation in experimental models by inhibiting pro-inflammatory cytokines and mediators . This activity suggests its utility in treating inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features. The presence of the hydroxyphenyl group enhances its interaction with biological targets due to hydrogen bonding capabilities. The thioxo group contributes to its reactivity and potential biological interactions.

| Feature | Description |

|---|---|

| Molecular Formula | C14H16N2O3S |

| Molecular Weight | 292.35 g/mol |

| Key Functional Groups | Hydroxy (-OH), Thioxo (=S) |

Case Studies

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in cancer cell lines compared to untreated controls. The IC50 values indicated potent activity at low concentrations .

- Antimicrobial Screening : A series of antimicrobial assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) against various pathogens, showcasing its broad-spectrum antibacterial activity .

- Anti-inflammatory Model : In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers compared to placebo groups .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via a modified Biginelli condensation involving ethyl acetoacetate, 4-hydroxybenzaldehyde, and thiourea. Key parameters include:

- Solvent choice : Ethanol or acetic acid, which facilitates cyclization while minimizing side reactions .

- Catalysts : Acidic conditions (e.g., HCl or NHCl) to accelerate the reaction; yields improve with SnCl·2HO in some cases .

- Temperature : Reflux (~100°C) for 8–12 hours ensures completion .

Post-synthesis, recrystallization from ethanol or water enhances purity. Monitor reaction progress via TLC and characterize intermediates using NMR .

Q. How can the molecular structure and crystal packing of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

- Triclinic crystal system (space group P1) with two independent molecules per asymmetric unit .

- Hydrogen-bonding networks : Intramolecular O–H⋯O and intermolecular N–H⋯S interactions stabilize the structure .

- Dihedral angles : The tetrahydropyrimidine ring adopts a flattened boat conformation, with an 84.31° dihedral angle between aromatic and heterocyclic rings .

Complementary techniques like FT-IR (for thioamide C=S stretch at ~1200 cm) and NMR (to confirm ester and thiourea groups) are also critical .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Comparative studies of analogs reveal:

- 4-Hydroxyphenyl vs. 3,4-dimethoxyphenyl : The hydroxyl group enhances hydrogen-bonding potential, improving interactions with biological targets like kinases or DNA .

- Thioxo vs. oxo groups : The thioxo moiety increases lipophilicity, potentially boosting membrane permeability and bioavailability .

- Ethyl ester vs. methyl ester : Ethyl esters generally exhibit slower hydrolysis, prolonging in vivo activity .

For example, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo derivatives show enhanced apoptosis induction in cancer cells compared to the parent compound .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

Discrepancies often arise from:

- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial testing, MTT for cytotoxicity) .

- Purity and stereochemistry : Impurities or unseparated enantiomers (e.g., R/S configurations in asymmetric units) can skew results .

- Target specificity : Screen against isolated enzymes (e.g., Eg5 kinesin) to confirm mechanistic hypotheses .

Validate findings using orthogonal methods (e.g., molecular docking to predict binding affinity, followed by SPR or ITC for validation) .

Q. What role do intermolecular interactions play in the compound’s stability and solubility?

SC-XRD data show:

- O–H⋯S and N–H⋯O bonds create a 3D network, improving thermal stability (TGA data show decomposition >200°C) .

- Hydrophobic interactions : The ethyl ester and methyl groups reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) for in vitro studies .

Modifying the hydroxyl group to a methoxy or ethoxy substituent alters solubility but may reduce hydrogen-bonding capacity .

Q. What challenges arise in enantiomeric separation, and how can they be addressed?

The compound’s asymmetric unit contains R- and S-enantiomers , complicating isolation . Strategies include:

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .

- Crystallization-induced resolution : Exploit differences in solubility of diastereomeric salts (e.g., with tartaric acid) .

Characterize enantiopure fractions via polarimetry and CD spectroscopy to confirm configuration .

Methodological Recommendations

- Synthesis : Prioritize SnCl-catalyzed reactions for high yields .

- Characterization : Combine SC-XRD with DFT calculations to validate hydrogen-bonding networks .

- Bioactivity Studies : Use in silico docking (e.g., AutoDock Vina) to pre-screen targets before wet-lab assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.